Cas no 1160823-77-7 (4,8-Bis((2-ethylhexyl)oxy)benzo1,2-b:4,5-b'dithiophene)

4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene is a high-performance organic semiconductor material widely used in optoelectronic applications, particularly in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). Its key advantages include excellent solubility in common organic solvents, facilitated by the 2-ethylhexyloxy side chains, which enhance processability for thin-film fabrication. The benzo[1,2-b:4,5-b']dithiophene core provides strong π-conjugation and favorable electronic properties, contributing to high charge carrier mobility and efficient light absorption. These characteristics make it a promising candidate for improving the efficiency and stability of organic electronic devices. Its structural versatility also allows for further functionalization to tailor properties for specific applications.
4,8-Bis((2-ethylhexyl)oxy)benzo1,2-b:4,5-b'dithiophene structure
1160823-77-7 structure
商品名:4,8-Bis((2-ethylhexyl)oxy)benzo1,2-b:4,5-b'dithiophene
CAS番号:1160823-77-7
MF:C26H38O2S2
メガワット:446.7087
MDL:MFCD17018551
CID:854841
PubChem ID:354333797

4,8-Bis((2-ethylhexyl)oxy)benzo1,2-b:4,5-b'dithiophene 化学的及び物理的性質

名前と識別子

    • 4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene
    • 4,8-Bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene
    • 4,8-bis(2-ethylhexyloxy)benzo [1,2-b,4,5-b2]-di-thiophene
    • 4,8-Bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']dithiophene
    • 4,8-bis(2-ethylhexoxy)thieno[2,3-f][1]benzothiole
    • i>:4,5-<i>b<
    • AK123220
    • 2651AA
    • AX8247398
    • B4395
    • 4,8-Bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']dithi
    • 4,8-Di(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene
    • 4,8-Bis[(2-ethylhexyl)oxy
    • 4,8-Bis(2-ethylhexyloxy)benzo[1,2-b :4
    • 4,8-Bis((2-ethylhexyl)oxy)benzo1,2-b:4,5-b'dithiophene
    • MDL: MFCD17018551
    • インチ: 1S/C26H38O2S2/c1-5-9-11-19(7-3)17-27-23-21-13-15-30-26(21)24(22-14-16-29-25(22)23)28-18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3
    • InChIKey: HATOWNJGYIVNBU-UHFFFAOYSA-N
    • ほほえんだ: S1C([H])=C([H])C2C1=C(C1C([H])=C([H])SC=1C=2OC([H])([H])C([H])(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])OC([H])([H])C([H])(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 446.23100
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 30
  • 回転可能化学結合数: 14
  • 複雑さ: 432
  • トポロジー分子極性表面積: 74.9

じっけんとくせい

  • 密度みつど: 1.072
  • PSA: 74.94000
  • LogP: 9.30640

4,8-Bis((2-ethylhexyl)oxy)benzo1,2-b:4,5-b'dithiophene セキュリティ情報

4,8-Bis((2-ethylhexyl)oxy)benzo1,2-b:4,5-b'dithiophene 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4,8-Bis((2-ethylhexyl)oxy)benzo1,2-b:4,5-b'dithiophene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB440816-5 g
4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene; .
1160823-77-7
5g
€370.90 2023-06-16
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B4395-5G
4,8-Bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene
1160823-77-7 >95.0%(HPLC)
5g
¥2990.00 2024-04-18
abcr
AB440816-250 mg
4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene; .
1160823-77-7
250mg
€101.30 2023-06-16
eNovation Chemicals LLC
D221190-1g
4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene
1160823-77-7 97%
1g
$140 2024-05-24
eNovation Chemicals LLC
D951031-5g
Benzo[1,2-b:4,5-b']dithiophene, 4,8-bis[(2-ethylhexyl)oxy]-
1160823-77-7 97+%
5g
$265 2024-07-28
Ambeed
A354942-1g
4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene
1160823-77-7 97%
1g
$69.0 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BS896-250mg
4,8-Bis((2-ethylhexyl)oxy)benzo1,2-b:4,5-b'dithiophene
1160823-77-7 97+%
250mg
358CNY 2021-05-08
Aaron
AR000C9K-5g
Benzo[1,2-b:4,5-b']dithiophene, 4,8-bis[(2-ethylhexyl)oxy]-
1160823-77-7 97%
5g
$253.00 2025-01-20
Aaron
AR000C9K-100mg
Benzo[1,2-b:4,5-b']dithiophene, 4,8-bis[(2-ethylhexyl)oxy]-
1160823-77-7 97%
100mg
$12.00 2025-01-20
Aaron
AR000C9K-250mg
Benzo[1,2-b:4,5-b']dithiophene, 4,8-bis[(2-ethylhexyl)oxy]-
1160823-77-7 97%
250mg
$21.00 2025-01-20

4,8-Bis((2-ethylhexyl)oxy)benzo1,2-b:4,5-b'dithiophene 合成方法

4,8-Bis((2-ethylhexyl)oxy)benzo1,2-b:4,5-b'dithiophene 関連文献

4,8-Bis((2-ethylhexyl)oxy)benzo1,2-b:4,5-b'dithiopheneに関する追加情報

4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene (CAS 1160823-77-7): A High-Performance Organic Semiconductor Material

In the rapidly evolving field of organic electronics, 4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene (CAS 1160823-77-7) has emerged as a promising organic semiconductor material. This compound, often abbreviated as BDT-OEH, belongs to the family of benzodithiophene derivatives and has attracted significant attention from researchers and industry professionals due to its excellent charge transport properties and solution processability.

The molecular structure of 4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene features a planar benzodithiophene core with two 2-ethylhexyloxy side chains. This unique design contributes to several advantageous properties: the rigid central core facilitates π-π stacking for efficient charge transport, while the branched alkyl side chains enhance solubility in common organic solvents. This combination makes BDT-OEH particularly suitable for solution-processed organic electronic devices.

Recent advancements in organic photovoltaics (OPVs) have highlighted the importance of high-performance donor materials like 4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene. When incorporated into bulk heterojunction solar cells, this compound has demonstrated impressive power conversion efficiencies, often exceeding 8% in optimized device architectures. Researchers are particularly interested in how the oxygen atoms in the side chains influence the material's energy levels and molecular packing.

The application potential of CAS 1160823-77-7 extends beyond solar cells. In organic field-effect transistors (OFETs), BDT-OEH has shown promising hole mobility values, making it suitable for flexible electronics applications. The compound's thermal stability and film-forming properties are also being explored for use in organic light-emitting diodes (OLEDs) and organic photodetectors.

From a synthetic chemistry perspective, the preparation of 4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene involves several key steps. The benzodithiophene core is typically functionalized through palladium-catalyzed cross-coupling reactions, followed by introduction of the 2-ethylhexyloxy substituents. Recent publications have focused on optimizing these synthetic routes to improve yield and purity while reducing production costs – a critical factor for commercial applications.

The optoelectronic properties of BDT-OEH have been extensively characterized. Absorption spectroscopy reveals strong π-π* transitions in the visible region, with the exact absorption maxima depending on the molecular environment. Electrochemical measurements indicate appropriate HOMO-LUMO levels for pairing with common acceptor materials in organic solar cells. These fundamental properties explain why researchers continue to investigate CAS 1160823-77-7 as a building block for more complex organic semiconductors.

In the context of current research trends, 4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene is being studied in combination with various non-fullerene acceptors – a hot topic in organic electronics research. The push for environmentally friendly solar cells has increased interest in such material combinations that can potentially deliver higher efficiencies while using solution processing techniques compatible with roll-to-roll manufacturing.

The commercial potential of BDT-OEH is reflected in the growing number of patent applications covering its use in organic electronic devices. Several companies specializing in advanced materials have included derivatives of benzodithiophene in their product portfolios, targeting applications in flexible displays, wearable electronics, and building-integrated photovoltaics.

For researchers working with CAS 1160823-77-7, proper handling and characterization are essential. While not classified as hazardous, standard laboratory precautions should be followed when working with this compound. Storage under inert atmosphere is recommended to maintain stability, and characterization typically involves nuclear magnetic resonance (NMR), mass spectrometry, and high-performance liquid chromatography (HPLC) to verify purity.

Looking forward, the development of 4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene derivatives continues to be an active area of research. Scientists are exploring modifications to the side chain architecture, core extension, and copolymerization with other aromatic units to further enhance performance. These efforts align with the broader goals of the organic electronics community to develop materials that combine high performance with processability and environmental stability.

In summary, 4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene (CAS 1160823-77-7) represents an important class of organic semiconductor materials with significant potential for various optoelectronic applications. Its balanced electronic properties, solution processability, and thermal stability make it particularly valuable for the development of next-generation organic electronic devices. As research in this field progresses, BDT-OEH and its derivatives will likely play an increasingly important role in advancing flexible and printed electronics technologies.

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